(3-Bromo-2-propylphenyl)methanol
Description
(3-Bromo-2-propylphenyl)methanol is a brominated aromatic alcohol with the molecular formula C₁₀H₁₃BrO. Its structure comprises a benzene ring substituted with a bromine atom at the 3-position, a propyl group at the 2-position, and a hydroxymethyl (-CH₂OH) group. This combination of substituents imparts unique physicochemical properties, including polarity from the hydroxyl group, hydrophobicity from the propyl chain, and electronic effects from bromine. The compound is likely synthesized via hydrolysis of ester precursors or Grignard reactions, analogous to methods described for related brominated aromatics .
Properties
Molecular Formula |
C10H13BrO |
|---|---|
Molecular Weight |
229.11 g/mol |
IUPAC Name |
(3-bromo-2-propylphenyl)methanol |
InChI |
InChI=1S/C10H13BrO/c1-2-4-9-8(7-12)5-3-6-10(9)11/h3,5-6,12H,2,4,7H2,1H3 |
InChI Key |
OJBAKYWGLQJYMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC=C1Br)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-propylphenyl)methanol typically involves the bromination of 2-propylphenylmethanol. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of (3-Bromo-2-propylphenyl)methanol may involve large-scale bromination processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process is designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2-propylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of (3-Bromo-2-propylphenyl)aldehyde or (3-Bromo-2-propylphenyl)ketone.
Reduction: Formation of 2-propylphenylmethanol.
Substitution: Formation of various substituted phenylmethanols depending on the nucleophile used.
Scientific Research Applications
(3-Bromo-2-propylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3-Bromo-2-propylphenyl)methanol exerts its effects depends on its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to various enzymes and receptors. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
The bromine atom, propyl group, and hydroxymethyl moiety collectively influence properties such as boiling point, solubility, and acidity. Below is a comparative analysis with key analogs:
Key Observations:
- Boiling Point: The bromine and propyl groups in (3-Bromo-2-propylphenyl)methanol increase molecular weight and van der Waals interactions, leading to a higher estimated boiling point (~250–280°C) compared to 2-fluorophenol (181–183°C) .
- Solubility: The hydrophobic propyl group reduces water solubility relative to simpler phenolic compounds like 2-fluorophenol. However, the hydroxymethyl group may enhance solubility in polar aprotic solvents like methanol, as seen in methanol’s role as a solvent in similar syntheses .
Electronic and Reactivity Profiles
Acidity of the Hydroxyl Group
- The acidity of the -OH group in (3-Bromo-2-propylphenyl)methanol is influenced by the electron-withdrawing bromine (meta position) and electron-donating propyl group (ortho position). This results in a pKa intermediate between phenol (~9.95) and strongly electron-withdrawing analogs like 2-fluorophenol (pKa ~8.3) .
Reactivity in Substitution Reactions
- Bromine’s presence at the 3-position deactivates the ring toward electrophilic substitution. However, the propyl group at the 2-position may direct incoming electrophiles to the para position relative to itself. This contrasts with 2-fluorophenol, where fluorine’s strong electron-withdrawing effect dominates reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
